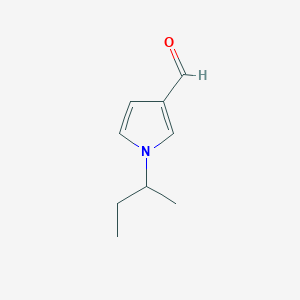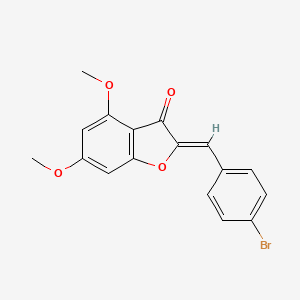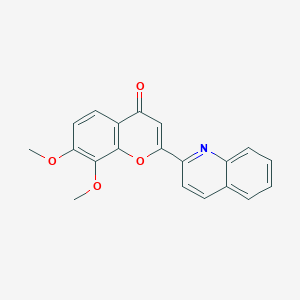![molecular formula C10H8ClNO3S B12890953 ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a chlorinated benzoxazole ring attached to a thioether and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate typically involves the reaction of 5-chlorobenzo[d]oxazole with a thiol and an acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted benzoxazole derivatives.
Scientific Research Applications
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is unique due to its specific combination of a chlorinated benzoxazole ring, a thioether linkage, and an acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClNO3S |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C10H8ClNO3S/c1-6(13)14-5-16-10-12-8-4-7(11)2-3-9(8)15-10/h2-4H,5H2,1H3 |
InChI Key |
JKAGWHKKFHZJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCSC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)



![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)

![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
